N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core fused with pyridine, pyrimidine, and oxazine rings. Key functional groups include a hydroxymethyl substituent at position 11, a 3-methoxyphenyl group at position 5, and a 3,4-dimethylphenyl acetamide moiety linked via a sulfanyl bridge. Structural characterization of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL playing a critical role in resolving intricate bonding patterns .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-16-8-9-21(10-17(16)2)31-25(35)15-38-29-24-12-23-20(14-34)13-30-18(3)26(23)37-28(24)32-27(33-29)19-6-5-7-22(11-19)36-4/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXGNRBCWSLJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the core triazatricyclo structure, followed by the introduction of the sulfanyl group and the acetamide moiety. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The primary structural analog identified is 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (referred to as Compound A for clarity) . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
The 3-methoxyphenyl vs. 4-methoxyphenyl substitution alters electronic properties. The para-methoxy group in Compound A may enhance resonance stabilization, whereas the meta-substitution in the target compound could disrupt planar conjugation .
Lipophilicity and Bioavailability :
- The target compound’s higher predicted LogP (~3.8) suggests improved membrane permeability but may compromise aqueous solubility, a critical factor for oral bioavailability.
Crystallographic Challenges: Both compounds require advanced crystallographic refinement tools (e.g., SHELXL) to resolve their complex bicyclic and tricyclic systems. Disorder in the sulfanyl-acetamide linkage has been noted in similar structures .
Research Limitations and Gaps
- Biological Data: No peer-reviewed studies on the target compound’s activity or toxicity are available in open-source literature. Comparisons are inferred from structural analogs.
- Environmental Impact: While the Toxics Release Inventory (TRI) tracks certain aromatic amines and sulfides, neither this compound nor its analogs are listed in TRI datasets .
Biological Activity
N-(3,4-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its intricate structure includes multiple functional groups that may interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of the compound is C29H28N4O4S with a molecular weight of 528.6 g/mol. The compound features a unique triazatricyclo framework and includes an acetamide and sulfanyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N4O4S |
| Molecular Weight | 528.6 g/mol |
| Purity | ≥95% |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in cellular pathways. The diverse functional groups present in its structure allow for potential binding to various biological targets that could modulate their activity.
Potential Biological Targets:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could bind to receptors that play crucial roles in signal transduction and gene expression.
Biological Activity Studies
Preliminary studies on structurally similar compounds indicate potential antimicrobial and anticancer properties. For instance:
- Anticancer Activity : Compounds with similar structural features have shown promising results against cancer cell lines. In vitro studies suggest that modifications to the phenyl groups can enhance cytotoxicity against various cancer types.
- Antimicrobial Activity : Similar compounds have been reported to exhibit antimicrobial effects by interacting with bacterial enzymes or disrupting cellular processes.
Research Findings
Research indicates that the biological activity of this compound is still under investigation; however, its structural complexity suggests a high potential for diverse applications.
Summary of Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
